![molecular formula C22H23N3O2 B2944995 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide CAS No. 921571-23-5](/img/structure/B2944995.png)
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide, also known as OPBE, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. OPBE belongs to the class of pyridazinone derivatives and has been studied extensively for its ability to modulate various biological processes.
Scientific Research Applications
Based on the information gathered from the searches, here is a comprehensive analysis of the scientific research applications of “N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide”:
Anticonvulsant Activity
This compound has been studied for its anticonvulsant activity, particularly in models like the PTZ (pentylenetetrazole) model, which is used to induce seizures in experimental animals. The compound’s efficacy in this area could make it a candidate for further research into treatments for epilepsy and other seizure disorders .
Muscle Relaxant Activity
In addition to its anticonvulsant properties, the compound has also been evaluated for its muscle relaxant activities. This suggests potential applications in conditions that require muscle relaxation as part of their management .
Antidyslipidemic Activity
The compound has shown potential as an antidyslipidemic agent, which could be beneficial in managing conditions like hyperlipidemia, where there is an elevated level of lipids in the blood. This activity was assessed through a reduction in LDL-C levels in a human study .
Non-Alcoholic Steatohepatitis (NASH) Treatment
There is evidence to suggest that derivatives of this compound may play a role in the treatment of non-alcoholic steatohepatitis (NASH), a liver disease characterized by fat accumulation and inflammation. The compound’s effect on gene transcription by thyroid hormone receptor β agonists could be relevant to this application .
Proteomics Research
The compound is available for purchase as a specialty product for proteomics research, indicating its use in studying proteins and their functions, which is a fundamental aspect of biological and medical research .
Efficient synthesis, anticonvulsant and muscle relaxant activities [Discovery of 2-3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin 2-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)acetic acid Sigma-Aldrich Polymorphism of 2-(5-benzyl-6-oxo-3-phenylpyridazin Resmetirom impurities | Pharmaffiliates
properties
IUPAC Name |
N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c26-21(13-7-10-18-8-3-1-4-9-18)23-16-17-25-22(27)15-14-20(24-25)19-11-5-2-6-12-19/h1-6,8-9,11-12,14-15H,7,10,13,16-17H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRRZKSYMZMDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)-4-phenylbutanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.